N-(3-chlorophenyl)-3-nitrobenzamide
CAS No.: 2585-22-0
Cat. No.: VC3834537
Molecular Formula: C13H9ClN2O3
Molecular Weight: 276.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2585-22-0 |
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Molecular Formula | C13H9ClN2O3 |
Molecular Weight | 276.67 g/mol |
IUPAC Name | N-(3-chlorophenyl)-3-nitrobenzamide |
Standard InChI | InChI=1S/C13H9ClN2O3/c14-10-4-2-5-11(8-10)15-13(17)9-3-1-6-12(7-9)16(18)19/h1-8H,(H,15,17) |
Standard InChI Key | CMCSZICPDJMTCF-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular and IUPAC Nomenclature
The systematic IUPAC name for this compound is N-(3-chlorophenyl)-3-nitrobenzamide. Its structure consists of a benzamide backbone substituted with a nitro group (-NO₂) at the third position of the benzene ring and an N-linked 3-chlorophenyl group. The molecular formula C₁₃H₉ClN₂O₃ reflects the incorporation of chlorine, nitrogen, and oxygen atoms, which contribute to its reactivity and pharmacological potential .
Crystallographic and Conformational Analysis
X-ray crystallographic studies reveal key geometric parameters:
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Dihedral angle between aromatic rings: 65.53°, indicating a significant twist between the benzamide and chlorophenyl moieties .
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Nitro group orientation: The nitro group is twisted by 6.6° relative to the plane of the benzamide ring, influencing electronic conjugation and intermolecular interactions .
These structural features are critical for understanding its chemical behavior and interactions with biological targets.
Synthesis and Preparation
Synthetic Route
The synthesis of N-(3-chlorophenyl)-3-nitrobenzamide typically involves a coupling reaction between 3-nitrobenzoic acid and 3-chloroaniline. A standard protocol includes:
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Activation of the carboxylic acid: 3-Nitrobenzoic acid is treated with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane.
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Amide bond formation: The activated intermediate reacts with 3-chloroaniline in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst.
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Purification: The crude product is isolated via filtration and recrystallized from ethanol to achieve high purity .
This method yields the target compound with efficiency, as evidenced by its inclusion in the PubChem database (CID: 101327) .
Physicochemical Properties
Molecular and Thermodynamic Data
Property | Value | Source |
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Molecular weight | 276.67 g/mol | |
LogP (Partition coefficient) | Estimated 4.4 (similar to analogs) | |
Solubility | Poor in water; soluble in DMSO |
The compound’s hydrophobicity (LogP ≈ 4.4) suggests moderate membrane permeability, a desirable trait for bioactive molecules .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹³C NMR: Peaks corresponding to the carbonyl carbon (C=O) appear near 165 ppm, while aromatic carbons resonate between 120–140 ppm .
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¹H NMR: The amide proton (N-H) is observed as a singlet near δ 10.5 ppm, with aromatic protons in the δ 7.0–8.5 ppm range .
Infrared (IR) Spectroscopy
Key absorption bands include:
Biological Activity and Applications
Antimicrobial Properties
Nitro groups are known to confer antimicrobial activity. Analogous compounds with chloro and nitro substituents show inhibitory effects against Mycobacterium tuberculosis (MtB), with selectivity indices (SI) ranging from 0.184 to 1.100 .
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